molecular formula C9H12BrNO B7977272 (2-Bromo-6-ethoxyphenyl)methanamine

(2-Bromo-6-ethoxyphenyl)methanamine

Cat. No.: B7977272
M. Wt: 230.10 g/mol
InChI Key: SEOKVLMCMVSMNK-UHFFFAOYSA-N
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Description

(2-Bromo-6-ethoxyphenyl)methanamine is an organic compound that belongs to the class of aromatic amines It features a bromine atom and an ethoxy group attached to a benzene ring, with a methanamine group as a substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-6-ethoxyphenyl)methanamine typically involves the bromination of 2-ethoxyphenylmethanamine. The process can be carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistency and efficiency. The use of continuous flow reactors can enhance the safety and scalability of the process, allowing for the production of significant quantities of the compound.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-6-ethoxyphenyl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Imines, nitriles, or oximes.

    Reduction: Primary or secondary amines.

    Substitution: Thiol or amine-substituted derivatives.

Scientific Research Applications

(2-Bromo-6-ethoxyphenyl)methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Bromo-6-ethoxyphenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The presence of the bromine and ethoxy groups can influence its binding affinity and specificity towards these targets. The methanamine group can participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    (2-Bromo-6-methoxyphenyl)methanamine: Similar structure but with a methoxy group instead of an ethoxy group.

    (2-Bromo-6-ethoxyphenyl)ethanamine: Similar structure but with an ethanamine group instead of a methanamine group.

    (2-Chloro-6-ethoxyphenyl)methanamine: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness

(2-Bromo-6-ethoxyphenyl)methanamine is unique due to the specific combination of the bromine atom and the ethoxy group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications .

Properties

IUPAC Name

(2-bromo-6-ethoxyphenyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO/c1-2-12-9-5-3-4-8(10)7(9)6-11/h3-5H,2,6,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEOKVLMCMVSMNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC=C1)Br)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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